2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound It is a derivative of pyrrolo[2,3-d]pyrimidine, characterized by the presence of chlorine atoms at positions 2 and 4, an iodine atom at position 6, and a methyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple stepsThe process often involves the use of reagents such as phosphorus oxychloride for chlorination and iodine monochloride for iodination .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the chemical reactions, reducing the reaction time and improving the overall yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or iodine atoms .
Scientific Research Applications
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the iodine atom at position 6, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H4Cl2IN3 |
---|---|
Molecular Weight |
327.93 g/mol |
IUPAC Name |
2,4-dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4Cl2IN3/c1-2-3-4(8)11-7(9)13-6(3)12-5(2)10/h1H3,(H,11,12,13) |
InChI Key |
MOKNPYRGPXSKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)Cl)Cl)I |
Origin of Product |
United States |
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